Lipophilicity Comparison: 2-Carboxy vs. 3- and 4-Carboxy Isomers
The 1-(2-phenylacetyl)-2-piperidinecarboxylic acid isomer exhibits a computed XLogP3 value of 1.4, which is approximately 0.1 log unit higher than both the 3-carboxy (XLogP3 = 1.3) [2] and 4-carboxy (XLogP3 = 1.3) [3] regioisomers, as computed by the XLogP3 algorithm (PubChem release 2019–2025) [1]. This difference, though modest, reflects the distinct intramolecular hydrogen-bonding environment of the 1,2-amino acid motif, where the proximal carboxylic acid and amide groups can form a stabilizing interaction that reduces solvent-exposed polar surface area and modestly enhances partitioning into the organic phase.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-(2-Phenylacetyl)piperidine-3-carboxylic acid (XLogP3 = 1.3) and 1-(2-Phenylacetyl)piperidine-4-carboxylic acid (XLogP3 = 1.3) |
| Quantified Difference | ΔXLogP3 = +0.1 (approx. 26% higher partition coefficient for the 2-isomer relative to the 3- and 4-isomers, based on logarithmic scale) |
| Conditions | Computed property using XLogP3 algorithm (PubChem); no experimental logP data available |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or membrane permeability, even a 0.1 log unit increase in XLogP3 can translate into measurable differences in passive membrane diffusion, making the 2-carboxy isomer the preferred choice when higher lipophilicity is desired within this scaffold series.
- [1] PubChem Compound Summary for CID 20117985, XLogP3 = 1.4. National Center for Biotechnology Information (NCBI). View Source
- [2] PubChem Compound Summary for CID 20112658 (1017381-24-6), 1-(2-Phenylacetyl)piperidine-3-carboxylic acid, XLogP3 = 1.3. View Source
- [3] PubChem Compound Summary for CID 280747 (26965-32-2), 1-(2-Phenylacetyl)piperidine-4-carboxylic acid, XLogP3 = 1.3. View Source
